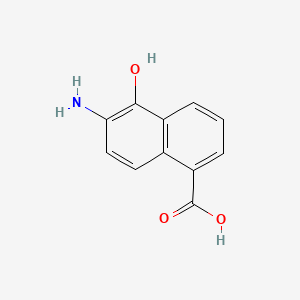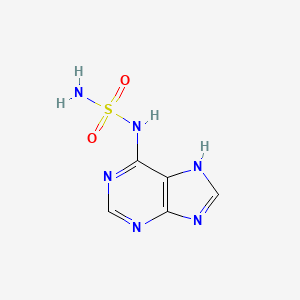
ガングリオシドGM2ナトリウム塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ganglioside GM2 sodium salt is a glycosphingolipid that is predominantly found in the outer leaflet of the plasma membrane of vertebrate cells, especially in the nervous system . It plays a crucial role in cell signaling and metabolism . Gangliosides are amphipathic molecules with a negatively charged head group modified with carbohydrate groups . The head group of Ganglioside GM2 consists of a single sialic acid .
科学的研究の応用
Ganglioside GM2 sodium salt has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In medicine, it is studied for its role in neurodegenerative diseases such as Tay-Sachs disease, where the accumulation of GM2 gangliosides leads to severe neurological dysfunction . In cancer research, gangliosides are investigated for their role in tumor progression and immune modulation . Additionally, gangliosides are used in studies related to cell signaling, membrane biochemistry, and the development of therapeutic strategies for lysosomal storage disorders .
作用機序
Target of Action
Ganglioside GM2 is a type of sialylated glycolipid, primarily present at the cell surface membrane . It is involved in a variety of cellular signaling events . The primary targets of Ganglioside GM2 are the receptor tyrosine kinases (RTKs) located in the outer leaflet of the plasma membrane . These RTKs play a crucial role in cell-cell and cell-matrix interactions .
Mode of Action
Ganglioside GM2 interacts with its targets, the RTKs, through their association with lipid rafts . This interaction leads to modulation of signal transduction . During malignant transformation, the composition of these glycosphingolipids is altered, leading to structural and functional changes . Cancer cells have the ability to shed gangliosides into the tumor microenvironment, where they have a strong impact on anti-tumor immunity and promote tumor progression .
Biochemical Pathways
Gangliosides are produced through sequential steps of glycosylation and sialylation . Glycosylation occurs post-translationally in case of proteins, and post-synthesis for lipids . Gangliosides undergo catabolism via the lysosomal recycling pathway . Endocytosis and endosomal sorting pathways chaperone gangliosides to endosomes and eventually lysosomes, where they are sequentially degraded by a series of hydrolytic enzymes assisted by lipid-binding proteins .
Pharmacokinetics
It is known that gangliosides are constantly synthesized and catabolized by highly regulated pathways . Ceramide, which forms the hydrophobic backbone of gangliosides, is synthesized in the endoplasmic reticulum, and glycosylated and sialylated in the Golgi apparatus .
Result of Action
The accumulation of Ganglioside GM2 in the lysosomes of individuals leads to various diseases such as Tay-Sachs disease and GM2-activator deficiency . It also results in the CNS of patients with and animal models of mucopolysaccharide storage disorders and Niemann-Pick disease types A, C1, and C2 .
Action Environment
The action of Ganglioside GM2 Sodium Salt is influenced by the tumor microenvironment . The shedding of gangliosides by tumor cells is mainly suppressive to allow tumor cells to escape immune recognition . The opposite effect has been observed as well, depending on the type and concentration of individual gangliosides .
Safety and Hazards
生化学分析
Biochemical Properties
Ganglioside GM2 Sodium Salt interacts with various enzymes, proteins, and other biomolecules. It is enriched in ganglioside GM2 compared with nonapoptogenic GBM cells, and induces activated T cell death when used at a concentration of 150 µg/ml in vitro .
Cellular Effects
Ganglioside GM2 Sodium Salt has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ganglioside GM2 Sodium Salt involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Ganglioside GM2 Sodium Salt shows changes in its effects. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Ganglioside GM2 Sodium Salt vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Ganglioside GM2 Sodium Salt is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Ganglioside GM2 Sodium Salt is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Ganglioside GM2 Sodium Salt and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
The synthesis of gangliosides, including Ganglioside GM2 sodium salt, occurs in the endoplasmic reticulum and Golgi apparatus . The hydrophobic ceramide backbone is synthesized in the endoplasmic reticulum, followed by glycosylation and sialylation in the Golgi apparatus . Glycosyltransferases add the final complement of carbohydrate groups to form individual gangliosides before vesicles of the secretory pathway transport the gangliosides to the cell surface . Industrial production methods involve the extraction and purification of gangliosides from biological tissues, such as bovine brain .
化学反応の分析
Ganglioside GM2 sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation of Ganglioside GM2 can lead to the formation of oxidized derivatives, while reduction can result in reduced forms of the compound .
類似化合物との比較
Ganglioside GM2 sodium salt is part of a larger family of glycosphingolipids, including GM1, GD1a, and GD1b . These compounds share similar structural features, such as the ceramide backbone and sialic acid head group . they differ in the number and arrangement of carbohydrate groups attached to the head group . Ganglioside GM2 is unique in its specific carbohydrate composition and its role in certain lysosomal storage disorders, such as Tay-Sachs disease .
特性
CAS番号 |
19600-01-2 |
|---|---|
分子式 |
C68H123N3O26 |
分子量 |
1398.727 |
IUPAC名 |
(2R,4R,5S,6S)-5-acetamido-2-[[(2R,3S,4S,5R,6S)-5-[(2R,3S,4S,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2R,3S)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxymethyl]-4-hydroxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C68H123N3O26/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-51(81)71-44(45(78)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-90-65-58(86)57(85)60(49(38-74)93-65)95-66-59(87)63(61(50(39-75)94-66)96-64-53(70-43(4)77)56(84)55(83)48(37-73)92-64)91-41-68(67(88)89)35-46(79)52(69-42(3)76)62(97-68)54(82)47(80)36-72/h31,33,44-50,52-66,72-75,78-80,82-87H,5-30,32,34-41H2,1-4H3,(H,69,76)(H,70,77)(H,71,81)(H,88,89)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,52+,53+,54+,55-,56+,57+,58+,59+,60+,61-,62+,63+,64-,65-,66-,68-/m1/s1 |
InChIキー |
USMMPBVNWHAJBE-YMEOXFOQSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OCC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
外観 |
Unit:500 µgPurity:98+%Physical solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


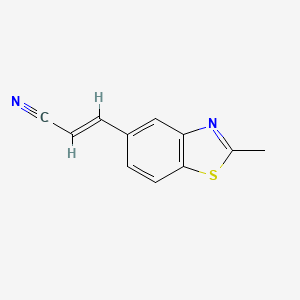
![(2R,4R,5R)-2,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid](/img/structure/B561232.png)
![7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione](/img/structure/B561233.png)
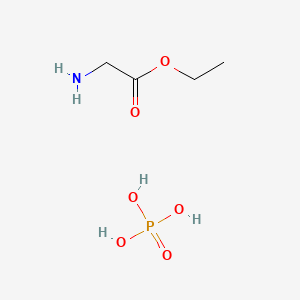
![7-Azatricyclo[4.3.0.02,5]nonane(9CI)](/img/structure/B561239.png)
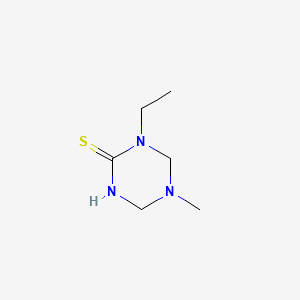
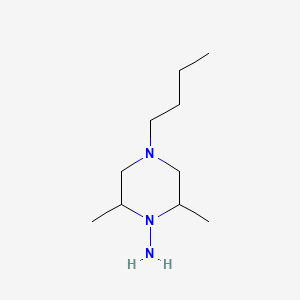
![6-Methoxy-2-methylbenzo[d]thiazol-5-amine](/img/structure/B561250.png)
